1-Isoquinolinamine, 7-(bromomethyl)-
Description
1-Isoquinolinamine, 7-(bromomethyl)- (CAS: Not explicitly provided in evidence) is a brominated isoquinoline derivative with an amine group at position 1 and a bromomethyl substituent at position 5. The molecular formula for the core structure of 7-(bromomethyl)isoquinoline is C₁₀H₈BrN (molecular weight: 222.085 g/mol) . Bromomethyl groups are known to enhance reactivity in medicinal chemistry, particularly in anti-HIV and antiproliferative contexts .
Properties
CAS No. |
221050-77-7 |
|---|---|
Molecular Formula |
C10H9BrN2 |
Molecular Weight |
237.10 g/mol |
IUPAC Name |
7-(bromomethyl)isoquinolin-1-amine |
InChI |
InChI=1S/C10H9BrN2/c11-6-7-1-2-8-3-4-13-10(12)9(8)5-7/h1-5H,6H2,(H2,12,13) |
InChI Key |
RYCWOFBQXHVKKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2N)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogs of 1-Isoquinolinamine Derivatives
Key Observations :
- Substituent Position: Anti-HIV activity in coumarin hybrids is favored by bromomethyl groups at position 3 but reduced by amines at position 6 . For isoquinolines, bromine at C7 (as in 7-Bromo-1-chloroisoquinoline) enhances hydrophobicity (logP ~1.67), influencing pharmacokinetics .
- Amine vs. Halogen at C1: Amine groups at C1 (e.g., 4-Bromo-7-chloroisoquinolin-1-amine) may improve solubility compared to halogenated analogs like 7-Bromo-1-chloroisoquinoline .
Physical and Chemical Properties
- Solubility: Halogenated isoquinolines (e.g., 7-Bromo-1-chloroisoquinoline) are typically insoluble in water but soluble in organic solvents .
- Stability : Bromomethyl groups increase susceptibility to nucleophilic substitution, necessitating storage under inert gas (e.g., nitrogen) .
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